OVA-E1 peptide TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OVA-E1 peptide trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of OVA-E1 peptide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
OVA-E1 peptide trifluoroacetate primarily undergoes:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions are typically the modified peptides with altered sequences or functional groups, depending on the specific reaction conditions used.
Scientific Research Applications
OVA-E1 peptide trifluoroacetate is widely used in scientific research due to its ability to activate specific signaling pathways. Some of its applications include:
Chemistry: Used as a model peptide in studies involving peptide synthesis and modification.
Biology: Investigates the activation of p38 and JNK pathways in thymocytes.
Medicine: Potential therapeutic applications in modulating immune responses.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mechanism of Action
OVA-E1 peptide trifluoroacetate exerts its effects by activating the p38 and JNK signaling cascades. These pathways are involved in various cellular processes, including inflammation, apoptosis, and stress responses. The peptide binds to specific receptors on thymocytes, leading to the phosphorylation and activation of p38 and JNK .
Comparison with Similar Compounds
Similar Compounds
SIINFEKL: The parent peptide from which OVA-E1 peptide trifluoroacetate is derived.
SB 202190: A p38 MAPK inhibitor with similar applications in research.
Astragaloside IV: Another compound that inhibits ERK1/2 and JNK activation
Uniqueness
OVA-E1 peptide trifluoroacetate is unique due to its specific sequence and ability to activate both p38 and JNK pathways in thymocytes, making it a valuable tool in immunological research .
Properties
Molecular Formula |
C49H77F3N10O16 |
---|---|
Molecular Weight |
1119.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1 |
InChI Key |
OAOVWFXRXDBOSX-YUPPFQQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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